

"chemical properties and stability of 4-Iodo-1-acetyl-7-azaindole"

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Compound of Interest

Compound Name: 4-Iodo-1-acetyl-7-azaindole

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4-Iodo-1-acetyl-7-azaindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **4-Iodo-1-acetyl-7-azaindole**, a key heterocyclic building block in medicinal chemistry and drug discovery. The unique structural features of the 7-azaindole scaffold, combined with the reactivity of the iodo-substituent, make this compound a valuable intermediate for the synthesis of complex biologically active molecules.^{[1][2]}

Chemical Properties

4-Iodo-1-acetyl-7-azaindole, with the IUPAC name 1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and an iodine atom at the 4-position significantly influences its chemical and physical properties.

Physicochemical Data

Quantitative experimental data for **4-Iodo-1-acetyl-7-azaindole** is not extensively available in the public domain. The following table summarizes available data, including predicted values and data for structurally related compounds to provide a comparative reference.

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₇ IN ₂ O	[3]
Molecular Weight	286.07 g/mol	[3]
Appearance	Not available. Likely a solid.	General observation for similar compounds.
Melting Point	Not available. For 3-Iodo-7-azaindole: 315-319°C. For 7-azaindole: 105-107°C.	[4]
Boiling Point	Not available. For 3-Iodo-7-azaindole (Predicted): 360.3±35.0°C.	[4]
Solubility	Not available. 4-azaindole is soluble in methanol and chloroform, slightly soluble in water.	[5]
pKa (Predicted)	For 4-Iodo-7-azaindole: 13.08 ± 0.40. The acetyl group is expected to slightly decrease the pKa.	[6]
XlogP (Predicted)	1.8	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Iodo-1-acetyl-7-azaindole** is not readily available. However, based on the structure, the following characteristic signals would be expected:

- ¹H NMR: Aromatic protons on the pyridine and pyrrole rings, and a singlet for the acetyl methyl group. A general protocol for ¹H NMR analysis of azaindole derivatives is available.[7]
- ¹³C NMR: Carbon signals corresponding to the azaindole core and the acetyl group.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section data is available.[\[3\]](#)

Stability and Handling

4-Iodo-1-acetyl-7-azaindole is reported to be stable under recommended storage temperatures and pressures. However, due to its chemical structure, certain precautions should be taken.

- Conditions to Avoid: Dust generation and exposure to strong oxidizing agents.
- Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, hydrogen iodide, and nitrogen oxides.
- Storage: It is recommended to store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (nitrogen or argon) is advisable.[\[8\]](#)

The presence of the iodo-substituent makes the compound susceptible to degradation under certain conditions, such as exposure to light or in the presence of reducing agents. The acetyl group can be susceptible to hydrolysis under strong acidic or basic conditions.

Reactivity and Synthetic Utility

The reactivity of **4-Iodo-1-acetyl-7-azaindole** is primarily centered around the carbon-iodine bond, making it a versatile substrate for various cross-coupling reactions. The 7-azaindole core itself is a privileged structure in medicinal chemistry, often used as a bioisostere for indole.[\[9\]](#)
[\[10\]](#)

The iodine at the 4-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents.[\[11\]](#)[\[12\]](#) The acetyl group at the N-1 position acts as a protecting group and can be removed under basic conditions if the free NH is required for subsequent reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **4-Iodo-1-acetyl-7-azaindole** are not widely published. The following are proposed methodologies based on standard organic chemistry procedures and protocols for similar compounds.

Proposed Synthesis of 4-Iodo-1-acetyl-7-azaindole

This proposed two-step synthesis starts from the commercially available 4-Chloro-7-azaindole.

Step 1: Synthesis of 4-Iodo-7-azaindole^[13]

- To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).
- Stir the reaction mixture at 80°C for 4 days.
- Remove the solvent under reduced pressure.
- To the residue, add 10% aqueous K₂CO₃ and extract with dichloromethane.
- Wash the combined organic phases with 10% aqueous sodium bisulfite and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Dissolve the crude product in THF and add 1 M NaOH.
- Stir the mixture at room temperature for 2 hours.
- Evaporate the solvent, dilute with water, and extract with dichloromethane.
- Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography.

Step 2: Acetylation of 4-Iodo-7-azaindole

- Dissolve 4-Iodo-7-azaindole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).
- Add a base such as triethylamine or pyridine (1.2 equivalents).

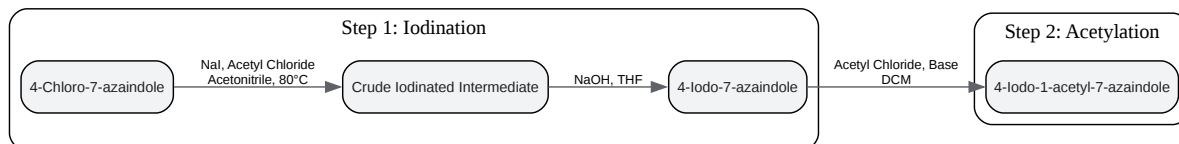
- Cool the mixture to 0°C and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki Cross-Coupling Reaction

- In a reaction vessel, combine **4-Iodo-1-acetyl-7-azaindole** (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
- Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
- Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
- Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography.

Visualizations

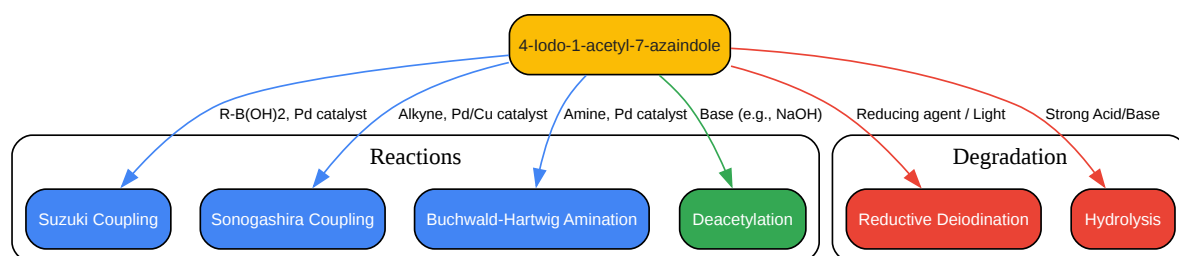
Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **4-Iodo-1-acetyl-7-azaindole**.

Reactivity and Potential Degradation Pathways



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